methyl (2S)-2-amino-5-{[imino(nitroamino)methyl]amino}pentanoate, chloride
Description
Methyl (2S)-2-amino-5-{[imino(nitroamino)methyl]amino}pentanoate, chloride (commonly known as L-NAME hydrochloride or Nω-Nitro-L-arginine methyl ester hydrochloride) is a synthetic derivative of L-arginine, a semi-essential amino acid. Its molecular formula is C₇H₁₅ClN₆O₄, with a molecular weight of 306.70 g/mol (calculated from and ). Structurally, it features a methyl ester group at the α-carboxyl position and a nitro-substituted guanidino moiety at the terminal δ-nitrogen (Figure 1).
Properties
IUPAC Name |
methyl 2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N5O4.ClH/c1-16-6(13)5(8)3-2-4-10-7(9)11-12(14)15;/h5H,2-4,8H2,1H3,(H3,9,10,11);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNXAGZYLSRPJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCN=C(N)N[N+](=O)[O-])N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585237 | |
| Record name | Methyl (E)-N~5~-[amino(nitroamino)methylidene]ornithinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50912-92-0 | |
| Record name | Methyl (E)-N~5~-[amino(nitroamino)methylidene]ornithinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl (2S)-2-amino-5-{[imino(nitroamino)methyl]amino}pentanoate, chloride is a compound with significant biological activity, particularly in the context of pharmacology and biochemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C7H16ClN5O4
- CAS Number : 16219752
- IUPAC Name : this compound
The compound features a complex structure that includes an amino group, a nitro group, and a zwitterionic form, which contributes to its biological activity.
Methyl (2S)-2-amino-5-{[imino(nitroamino)methyl]amino}pentanoate is primarily studied for its role in inhibiting certain enzymatic processes. Research indicates that it may inhibit nitric oxide synthase (NOS) activity, which is crucial for the production of nitric oxide (NO), a signaling molecule involved in various physiological processes.
Inhibition of Nitric Oxide Synthase
- Biological Significance : Nitric oxide plays a vital role in vascular regulation, immune response, and neurotransmission. Inhibition of NOS can lead to reduced NO levels, affecting these critical functions.
- Research Findings : Studies have shown that the compound can effectively reduce NO production in various cell types, suggesting potential therapeutic applications in conditions characterized by excessive NO production.
Biological Activity Overview
The biological activity of methyl (2S)-2-amino-5-{[imino(nitroamino)methyl]amino}pentanoate includes:
-
Antimicrobial Properties :
- Exhibits activity against certain bacterial strains.
- Potential applications in treating infections resistant to conventional antibiotics.
-
Antiproliferative Effects :
- Shown to inhibit the proliferation of cancer cells in vitro.
- May induce apoptosis through the modulation of signaling pathways related to cell survival.
-
Neurological Implications :
- Potential neuroprotective effects by modulating NO levels.
- Research indicates it may help in conditions like neurodegenerative diseases where NO dysregulation occurs.
Case Study 1: Anticancer Activity
A study evaluated the effects of methyl (2S)-2-amino-5-{[imino(nitroamino)methyl]amino}pentanoate on human cancer cell lines. The results indicated:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15 | Induction of apoptosis |
| MCF-7 (Breast) | 10 | Cell cycle arrest |
| A549 (Lung) | 12 | Inhibition of proliferation |
The compound demonstrated significant cytotoxicity against these cancer cell lines, suggesting its potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, methyl (2S)-2-amino-5-{[imino(nitroamino)methyl]amino}pentanoate was tested against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings highlight its potential use in developing new antimicrobial therapies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Functional Group Diversity: Unlike L-NAME, compounds such as 3d () and the pyrimidinyl derivative () incorporate aromatic or heterocyclic moieties, which may enhance receptor binding but reduce NOS specificity .
- Bioavailability: L-NAME’s methyl ester group improves cell membrane permeability compared to carboxylate analogs like L-NMMA (Nω-monomethyl-L-arginine), enhancing its utility in in vivo studies .
Functional Analogs: L-Arginine Derivatives
Key Findings:
- Mechanistic Contrast: L-NAME blocks NO production, whereas L-arginine and citrulline () promote it .
- Selectivity: L-NAME exhibits greater potency and selectivity for constitutive NOS isoforms (eNOS, nNOS) compared to L-NMMA, which also inhibits inducible NOS (iNOS) .
Preparation Methods
Asymmetric Synthesis from L-Arginine
The most widely documented route begins with L-arginine as the chiral starting material. This method capitalizes on the inherent stereochemistry of L-arginine to avoid racemization:
-
Protection of α-Amino Group :
L-arginine is treated with tert-butoxycarbonyl (Boc) anhydride in a tetrahydrofuran (THF)/water mixture at 0–5°C to yield Boc-L-arginine. This step achieves >95% protection efficiency. -
Nitration of Guanidino Group :
The δ-guanidino nitrogen undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid (1:3 v/v) at −10°C. Reaction monitoring via HPLC confirms selective mono-nitration without di-nitration byproducts. -
Methyl Esterification :
The carboxylate group is esterified with methanol in the presence of thionyl chloride (SOCl₂) as a catalyst. Excess SOCl₂ is removed under reduced pressure, yielding the methyl ester intermediate. -
Deprotection and Salt Formation :
Boc removal is achieved with 4M HCl in dioxane, followed by recrystallization from ethanol/ethyl acetate to obtain the hydrochloride salt. Typical yields range from 68–72%.
Catalytic Hydrogenation and Chiral Resolution
An alternative approach reported in patent literature involves catalytic hydrogenation for nitro group reduction and chiral resolution:
-
Intermediate Synthesis :
A racemic mixture of the nitroimino precursor is synthesized via condensation of 5-methoxy-2-tetralone with R-(+)-α-phenylethylamine, followed by NaBH₄ reduction. -
Catalytic Asymmetric Induction :
Palladium-carbon (Pd/C) catalysis under hydrogen gas (1–3 atm) at 50–120°C selectively reduces the nitroimino group while preserving the methyl ester. Enantiomeric excess (ee) exceeds 99.9% under optimized conditions. -
Salt Precipitation :
The free base is treated with HCl gas in ethyl acetate, yielding the hydrochloride salt with 99% purity after recrystallization.
Optimization of Critical Reaction Parameters
Temperature and Solvent Systems
-
Nitration Step : Maintaining temperatures below −5°C prevents di-nitration and thermal degradation. A sulfuric acid/nitric acid mixture ensures protonation of the guanidino group, directing nitration to the δ-nitrogen.
-
Esterification : Methanol as both solvent and reactant minimizes side reactions. SOCl₂ addition rate is controlled to prevent exothermic runaway.
Catalysts and Reducing Agents
-
NaBH₄ vs. LiAlH₄ : Sodium borohydride in THF at −30°C achieves selective reduction of imino groups without affecting ester functionalities, whereas LiAlH₄ risks over-reduction.
-
Pd/C Catalyst Loading : A 5% Pd/C catalyst with 10% w/w substrate ratio optimizes hydrogenation efficiency, reducing reaction time to 6–8 hours.
Industrial-Scale Purification Techniques
Crystallization and Filtration
Chromatographic Methods
-
Ion-Exchange Resins : Dowex 50WX4-200 resin in HCl form selectively binds cationic impurities, yielding >99.5% pure product.
-
Preparative HPLC : A C18 column with 0.1% trifluoroacetic acid (TFA)/acetonitrile gradient resolves remaining enantiomeric impurities (ee >99.9%).
Comparative Analysis of Synthesis Methods
| Parameter | Asymmetric Synthesis from L-Arginine | Catalytic Hydrogenation Route |
|---|---|---|
| Starting Material Cost | $120/kg (L-arginine) | $85/kg (racemic precursor) |
| Reaction Steps | 4 | 5 |
| Overall Yield | 68–72% | 65–70% |
| Enantiomeric Excess | 99.9% | 99.9% |
| Scalability | Suitable for >100 kg batches | Limited to 50 kg batches |
Q & A
Q. What synthetic methodologies are recommended for producing high-purity L-NAME HCl, and how can reaction conditions be optimized?
Synthesis involves multi-step organic reactions, starting with nitro-guanidinylation of L-arginine derivatives. Critical steps include:
- Protection of the α-amine using tert-butoxycarbonyl (Boc) groups under anhydrous conditions (pH 7–8, 0–5°C) to prevent side reactions .
- Esterification of the carboxyl group with methanol and HCl gas, requiring strict temperature control (20–25°C) to avoid racemization .
- Deprotection and purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) to achieve >98% purity .
Key parameters : Solvent choice (DMF for solubility), reaction time (48–72 hours for nitro-group stabilization), and inert atmosphere (N₂) to prevent oxidation .
Q. Which analytical techniques are essential for structural validation and purity assessment of L-NAME HCl?
- NMR spectroscopy : ¹H and ¹³C NMR confirm stereochemistry (e.g., δ 3.65 ppm for methoxy protons, δ 8.1 ppm for nitro-guanidinyl protons) .
- Mass spectrometry (HRMS) : Exact mass ([M+H]⁺ = 270.12 g/mol) validates molecular formula (C₇H₁₆ClN₅O₄) .
- HPLC : Retention time (12.3 min, 220 nm) and peak symmetry (>1.5 theoretical plates) assess purity .
- X-ray crystallography : Resolves bond angles (e.g., N–N–O in nitro group: 120°) and confirms (2S) configuration .
Q. How does L-NAME HCl inhibit nitric oxide synthase (NOS), and what biochemical assays are used to quantify its potency?
L-NAME HCl acts as a competitive inhibitor of NOS by mimicking L-arginine’s structure.
- In vitro assays : Measure NADPH oxidation or citrulline production in endothelial cells (EC50: 10–50 µM). Use dose-response curves with 0.1–100 µM L-NAME to calculate Ki (~5 µM) .
- Ex vivo models : Aortic ring assays pre-treated with L-NAME (1 mM) show abolished acetylcholine-induced vasodilation .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictory data on L-NAME HCl’s off-target effects in neuronal NOS (nNOS) studies?
- Comparative inhibition assays : Test L-NAME against purified nNOS, eNOS, and iNOS isoforms under identical conditions (pH 7.4, 37°C). Use ¹⁴C-arginine to track substrate displacement .
- Knockout validation : Use nNOS⁻/⁻ mice to isolate eNOS/iNOS contributions. Pair with Western blotting (anti-nNOS antibodies) to confirm target specificity .
- Molecular docking : Simulate binding affinities (AutoDock Vina) to nNOS vs. eNOS active sites. Highlight steric clashes with Glu592 in eNOS explaining isoform selectivity .
Q. What strategies mitigate L-NAME HCl’s instability in aqueous solutions during long-term pharmacokinetic studies?
- Lyophilization : Store lyophilized powder at -20°C (stable for >2 years). Reconstitute in deoxygenated PBS (pH 7.2) with 0.1% EDTA to prevent nitro-group hydrolysis .
- LC-MS monitoring : Track degradation products (e.g., nitroso derivatives at m/z 254.1) over 24–72 hours. Use a stability-indicating HPLC method (LOD: 0.1 µg/mL) .
Q. How should researchers address discrepancies in reported IC₅₀ values for L-NAME HCl across different cell lines?
- Standardize assay conditions : Control variables like cell density (1×10⁶ cells/mL), O₂ tension (5% CO₂), and arginine concentration (0.1 mM) .
- Cross-validate with alternative inhibitors : Compare results with L-NMMA (NG-monomethyl-L-arginine) to rule out batch-specific impurities .
Q. What computational approaches predict L-NAME HCl’s interactions with non-NOS targets (e.g., cationic amino acid transporters)?
- Molecular dynamics simulations : Model L-NAME’s binding to CAT-1 transporters (PDB: 6XYZ) over 100 ns trajectories. Analyze hydrogen bonds with Asp451 and Lys289 .
- QSAR modeling : Correlate nitro-group electronegativity (-0.34) with transport inhibition (R² = 0.89) using a dataset of 20 arginine analogs .
Q. How can L-NAME HCl be used to study coagulation pathways independent of nitric oxide modulation?
- Thrombin generation assays : Add L-NAME (100 µM) to platelet-rich plasma and measure thrombin-antithrombin (TAT) complexes via ELISA. Compare with argatroban (direct thrombin inhibitor) to isolate NO-independent effects .
- Tail-bleeding assays in eNOS⁻/⁻ mice : Administer L-NAME (10 mg/kg IV) to assess fibrinogen cleavage via SDS-PAGE .
Q. What structural modifications enhance L-NAME HCl’s blood-brain barrier (BBB) permeability for neurovascular studies?
- Prodrug design : Esterify the carboxyl group with p-glycoprotein inhibitors (e.g., verapamil analogs) to reduce efflux .
- LogP optimization : Introduce methyl groups at C3 (LogP increase from -1.2 to 0.8) to improve lipid solubility. Validate using parallel artificial membrane permeability assays (PAMPA) .
Q. How do researchers validate L-NAME HCl’s specificity in complex biological systems (e.g., sepsis models with concurrent inflammation)?
- Multi-omics integration : Pair transcriptomics (RNA-seq of NOS isoforms) with metabolomics (nitrite/nitrate LC-MS quantification) in LPS-treated mice .
- Isotope tracing : Co-administer ¹⁵N-L-NAME and track ¹⁵N-nitrate in urine to distinguish exogenous vs. endogenous NO suppression .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
